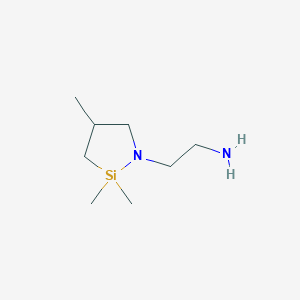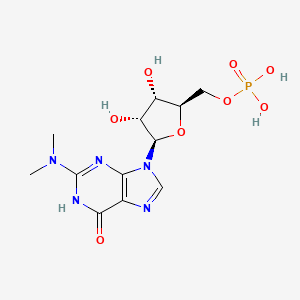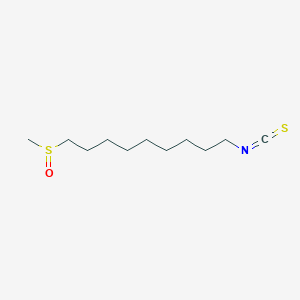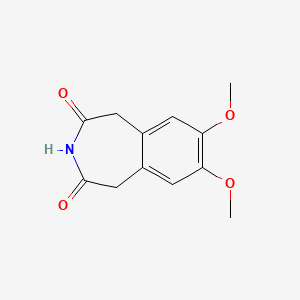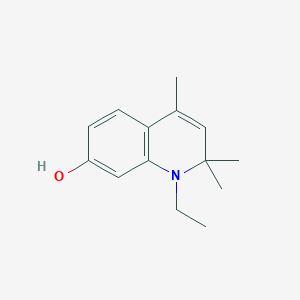
3,20-Disemicarbazone-17,21-dihydroxy-pregna-1,4-diene-3,11,20-trione 21-Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,20-Disemicarbazone-17,21-dihydroxy-pregna-1,4-diene-3,11,20-trione 21-Acetate” is an impurity of Prednisolone . Prednisolone is a synthetic glucocorticoid, a derivative of cortisol, and can be used to treat a variety of inflammatory and auto-immune conditions .
Molecular Structure Analysis
The molecular formula of this compound is C25H34N6O6 . Its molecular weight is 514.57 .Physical And Chemical Properties Analysis
This compound appears as a white solid . It is soluble in DMSO and has a melting point greater than 245°C .Mecanismo De Acción
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,20-Disemicarbazone-17,21-dihydroxy-pregna-1,4-diene-3,11,20-trione 21-Acetate involves the conversion of pregnenolone to the final product through a series of chemical reactions.", "Starting Materials": [ "Pregnenolone", "Hydrazine hydrate", "Acetic anhydride", "Semicarbazide hydrochloride", "Sodium acetate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Chloroform", "Ethyl acetate" ], "Reaction": [ "Pregnenolone is reacted with hydrazine hydrate to form 3-hydroxy-pregna-5,20-diene-11-one.", "The resulting compound is then reacted with semicarbazide hydrochloride in the presence of sodium acetate to form 3-hydroxy-pregna-5,20-diene-3,11,20-trione-20-semicarbazone.", "The semicarbazone is then reduced using sodium borohydride to form 3,20-dihydroxy-pregna-5,11-diene-3,20-dione-20-semicarbazone.", "The semicarbazone is then acetylated using acetic anhydride to form 3,20-diacetoxy-pregna-5,11-diene-3,20-dione-20-semicarbazone.", "The resulting compound is then hydrolyzed using hydrochloric acid to form 3,20-diacetoxy-pregna-1,4-diene-3,11,20-trione-20-semicarbazide.", "The semicarbazide is then reacted with acetic anhydride to form 3,20-diacetoxy-pregna-1,4-diene-3,11,20-trione-20-disemicarbazone.", "The disemicarbazone is then hydrolyzed using sodium hydroxide to form 3,20-diacetoxy-pregna-1,4-diene-3,11,20-trione-21-acetate.", "The final product is obtained by recrystallization from a mixture of methanol, chloroform, and ethyl acetate." ] } | |
Número CAS |
115097-56-8 |
Nombre del producto |
3,20-Disemicarbazone-17,21-dihydroxy-pregna-1,4-diene-3,11,20-trione 21-Acetate |
Fórmula molecular |
C₂₅H₃₄N₆O₆ |
Peso molecular |
514.57 |
Sinónimos |
11β,17,21-† trihydroxy-Pregna-1,4-diene-3,20-dione 21-acetate, 3,20-disemicarbazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



